molecular formula C15H17N5O6S B105370 Tribenuron-methyl CAS No. 101200-48-0

Tribenuron-methyl

Cat. No. B105370
M. Wt: 395.4 g/mol
InChI Key: VLCQZHSMCYCDJL-UHFFFAOYSA-N
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Description

Tribenuron-Methyl Description

Tribenuron-methyl is a sulfonylurea herbicide that is widely used for controlling broad-leaf weeds in cereals, pasture, and plantation crops. It functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid (BCAA) biosynthesis. This inhibition leads to the starvation of BCAA in plants, causing plant death . Tribenuron-methyl is also used in the selective induction of male sterility in rapeseed for hybrid seed production .

Synthesis Analysis

The synthesis of tribenuron-methyl involves using sodium dicyandiamide and saccharin as raw materials. The process includes a ring-opening reaction, phosgenation, and condensation, resulting in a total yield of 57.0% and a product purity of 95.6%. This method has been practically industrialized, indicating its efficiency and scalability for commercial production .

Molecular Structure Analysis

The molecular structure of tribenuron-methyl includes a triazine ring, which is a common feature in many herbicides. The specific structure is methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) methylamino] carbonyl]amino]sulfonyl] benzoate. This complex structure is responsible for its herbicidal activity and interactions with the ALS enzyme 10.

Chemical Reactions Analysis

Tribenuron-methyl undergoes various chemical reactions in the environment. Photodegradation is a significant pathway, where tribenuron-methyl degrades upon exposure to light, forming several photoproducts such as 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine and methyl-2-(aminosulfonyl) benzoate. These transformations are influenced by factors such as the presence of organic solvents, the type of surface it is applied to, and the pH and impurities in water 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tribenuron-methyl determine its behavior and efficacy in agricultural settings. It has been shown to have good photostability, with its rate of degradation following first-order kinetics in various solvents and environments. The herbicide's bioefficacy is dose-sensitive and site/soil-specific, with studies indicating that it can effectively reduce weed populations and increase crop yields at appropriate dosages. Importantly, tribenuron-methyl residues were found to be below detectable levels in wheat grains when applied at recommended rates, suggesting it is safe for use in food crops .

Relevant Case Studies

Several case studies have highlighted the effects of tribenuron-methyl on different species and environments. For instance, it has been shown to induce male sterility in rapeseed by inhibiting ALS specifically in anthers, leading to autophagic cell death . Resistance to tribenuron-methyl in flixweed populations in China has been linked to mutations in the ALS gene, as well as enhanced metabolism mediated by cytochrome P450 enzymes . Additionally, tribenuron-methyl exposure has been observed to inhibit oogenesis in zebrafish, indicating potential risks to aquatic life . Biodegradation studies have also revealed that microbial activity, particularly acidohydrolysis mediated by certain bacterial strains, plays a crucial role in the removal of tribenuron-methyl from soil .

Scientific Research Applications

Environmental Impact and Soil Interaction

Tribenuron-methyl and Aquatic Life : Tribenuron-methyl is a commonly used herbicide in agriculture, primarily aimed at controlling perennial dicots. However, its presence in aquatic ecosystems, often through groundwater contamination, poses a significant threat to aquatic life. Studies focusing on zebrafish, a widely used vertebrate model due to its transparent embryos and easy reproductive capacity, have shown that tribenuron-methyl can cause toxic effects on embryo cells and lead to various malformations in the developmental stages of zebrafish embryos and larvae (Yön Ertuğ et al., 2021). Moreover, exposure to tribenuron-methyl has been observed to inhibit oogenesis in zebrafish, affecting the ovarian structure and leading to histopathological changes, thus impacting the reproductive capabilities of aquatic organisms (Akbulut et al., 2017).

Soil Enzyme Activity and Herbicide Efficacy : Tribenuron-methyl's influence extends to the soil environment, affecting the activity of crucial soil enzymes like urease, alkaline phosphatase, and protease. Its presence in the soil leads to a dynamic interplay where lower concentrations can stimulate enzyme activity while higher concentrations tend to have an inhibitory effect. This relationship is not only concentration-dependent but also varies with time and the type of enzyme involved, making tribenuron-methyl a significant factor in soil health and productivity (Guo Ping-yi, 2010). The efficacy of tribenuron-methyl as a herbicide is highly sensitive to soil and climatic conditions, requiring careful consideration of factors like soil type, moisture status of plants, and the presence of adjuvants to achieve optimal weed control in agricultural settings (Kieloch, 2014).

Agricultural Applications and Herbicide Management

Weed Control and Crop Safety : Tribenuron-methyl demonstrates significant efficacy in controlling broadleaf weeds in wheat and other cereal crops, with studies highlighting its effectiveness at various dosages and in combination with different adjuvants. It's crucial, however, to balance its application rate to ensure effective weed control without compromising crop safety or subsequent crops planted in the same field (Singh et al., 2008).

Influence of Climatic Factors : The activity of tribenuron-methyl is notably influenced by climatic conditions such as temperature, humidity, and soil moisture. Its effectiveness can vary significantly based on these factors, necessitating a nuanced understanding of the local environmental conditions for its optimal application in weed management (Kieloch et al., 2014).

Enhancement through Adjuvants : The addition of adjuvants can significantly enhance the efficacy of tribenuron-methyl. Specific combinations of adjuvants, particularly methylated seed oil and basic pH blend adjuvants, have been shown to maximize its activity, illustrating the importance of adjuvant selection in herbicide performance optimization (Zollinger, 2005).

Interactions with Microbial Populations

Impact on Soil Microorganisms : The presence of tribenuron-methyl in the soil can have a varied impact on the microbial population. It has been observed to initially inhibit bacterial growth at higher concentrations, followed by a stimulation phase. Its effect on actinomyces and fungi is notably different, highlighting its complex interaction with soil microorganisms and the potential implications for soil health and agricultural productivity (Guo Ping-yi, 2008).

Safety And Hazards

Tribenuron-methyl may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust or spray mist, and not to eat, drink, or smoke while using .

Future Directions

Research is ongoing to enhance the solubility of tribenuron-methyl to further enhance its bioavailability and performance on sensitive weeds . There is also research into the molecular basis of tribenuron-methyl resistance in various plants .

properties

IUPAC Name

methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
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InChI

InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22)
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InChI Key

VLCQZHSMCYCDJL-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
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Molecular Formula

C15H17N5O6S
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DSSTOX Substance ID

DTXSID8024101
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Molecular Weight

395.4 g/mol
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Physical Description

Tribenuron-methyl appears as colorless crystals. Non corrosive. Used as an herbicide., Brown solid; [ICSC] Off-white or light brown solid; [HSDB] Colorless solid; [CAMEO] Light beige solid; [MSDSonline], BROWN SOLID IN VARIOUS FORMS.
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Solubility

Low solubility in organic solvents, Solubility in acetone, 3.91X107 mg/L; acetonitrile, 4.64X10+7 mg/L; ethylhexane, 1.63X10+7 mg/L; ethyl acetate, 1.63X10+7 mg/L; n-heptane, 20800 mg/L; methanol, 2.59X10+6 mg/L, all at 20 °C, In water, 50 mg/L at pH 5; 2,040 mg/L at pH 7 and 18,300 mg/L at pH 9, all at 20 °C, Solubility in water: good
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Density

1.46 at 20 °C, Relative density (water = 1): 1.5
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Vapor Pressure

3.9X10-10 mm Hg at 25 °C
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Product Name

Tribenuron-methyl

Color/Form

Off-white powder, Light brown solid

CAS RN

101200-48-0
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Record name Tribenuron-methyl
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Record name tribenuron-methyl (ISO); methyl 2-[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylcarbamoylsulfamoyl]benzoate
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Melting Point

141 °C
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Synthesis routes and methods

Procedure details

To a solution of 2-carbomethoxybenzenesulfonyl isocyanate (22.4 g 93.0 mmol) in dichloromethane (100 mL) was added 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine (10.7 g, 69.6 mmol), followed by a catalytic amount of 1,4-diaza[2.2.2]bicyclooctane. After stirring overnight at ambient temperature under a nitrogen atmosphere, the reaction mixture was concentrated in vacuo. The residue was triturated with diethyl ether and then washed with 1-chlorobutane to yield the title compound as a white powder (27.8 g, m.p. 126°-131° C.).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,4-diaza[2.2.2]bicyclooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,580
Citations
M Heydari, AR Yousefi… - Chemical and …, 2021 - chembioagro.springeropen.com
… tribenuron-methyl used in nanoparticles at the half rate of the recommended dose had the same efficacy as commercial tribenuron-methyl… loaded with tribenuron-methyl and then to …
Number of citations: 18 chembioagro.springeropen.com
E Kotoula‐syka, IG Eleftherohorinos… - Weed …, 1993 - Wiley Online Library
… the herbicides chlorsulfuron, tribenuron-methyl, triasulfuron, and … the highest phytotoxicity, and tribenuron-methyl the lowest; … of application, except for tribenuron-methyl in the sandy clay …
Number of citations: 90 onlinelibrary.wiley.com
S Polati, M Bottaro, P Frascarolo, F Gosetti… - Analytica chimica …, 2006 - Elsevier
… In the HPLC-MS n analysis, amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron and tribenuron methyl were determined by MS 2 detection while thifensulfuron methyl and …
Number of citations: 163 www.sciencedirect.com
D Bozic, M Saric, G Malidza, C Ritz, S Vrbnicanin - Crop Protection, 2012 - Elsevier
… of tribenuron-methyl resistant and susceptible hybrids Rsu and S to tribenuron-methyl was … Plants were treated post-emergence with imazamox/tribenuron-methyl at four true leaves (…
Number of citations: 42 www.sciencedirect.com
J Chen, M Saleem, C Wang, W Liang, Q Zhang - Scientific reports, 2018 - nature.com
… Thus, we investigated the toxic effects of tribenuron-methyl (TBM) and tebuconazole (TEB) on the soil earthworm, Eisenia fetida. The TBM demonstrated low toxicity to E. fetida in the …
Number of citations: 68 www.nature.com
SM Andersen, PB Hertz, T Holst, R Bossi, CS Jacobsen - Chemosphere, 2001 - Elsevier
… rate for tribenuron-methyl has not … for tribenuron-methyl than for metsulfuron-methyl, as mentioned earlier. And although the hydrolysis rate is expected to be faster for tribenuron-methyl, …
Number of citations: 76 www.sciencedirect.com
E Pannacci, SK Mathiassen… - Weed Biology and …, 2010 - Wiley Online Library
… Considering the wide-spread use of tribenuron-methyl, the identification of the most appropriate adjuvant for tribenuron-methyl in contrasting rainfall conditions and/or against different …
Number of citations: 41 onlinelibrary.wiley.com
B Dong, W Qian, J Hu - Chemosphere, 2015 - Elsevier
… Half-lives for tribenuron-methyl were found to be 1.27–5.37 d. … and 0.05 mg kg −1 for tribenuron-methyl), which considered to be … and tribenuron-methyl for use in wheat field …
Number of citations: 36 www.sciencedirect.com
J Álvarez-Benedí, A Cartón… - Journal of Agricultural …, 1998 - ACS Publications
… tribenuron-methyl … of tribenuron-methyl decreased within the same range of soil/solution ratios. Results indicate that these herbicides, but especially chlorsulfuron and tribenuron-methyl, …
Number of citations: 35 pubs.acs.org
Q Yang, W Deng, X Li, Q Yu, L Bai… - BMC …, 2016 - bmcgenomics.biomedcentral.com
… tribenuron-methyl was identified. In particular, RNA transcriptome sequencing was conducted to identify genes involved in NTSR to tribenuron-methyl … resistance to tribenuron-methyl in …
Number of citations: 78 bmcgenomics.biomedcentral.com

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